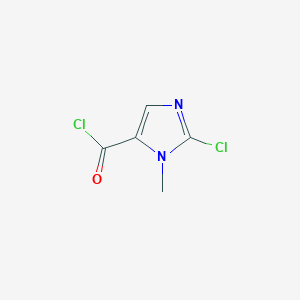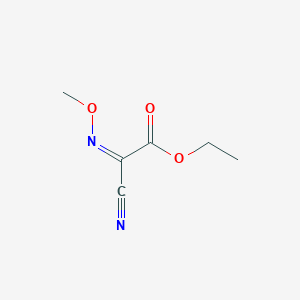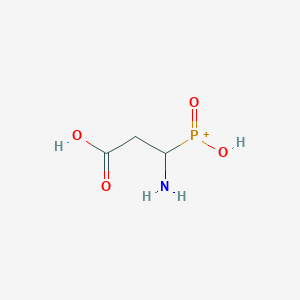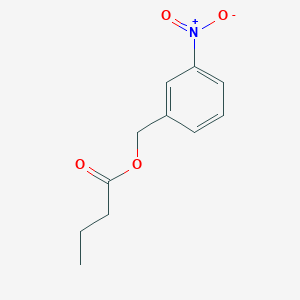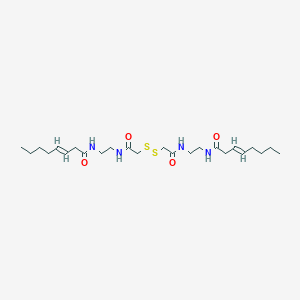
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide, also known as OAES, is a sulfur-containing compound that has been identified as a key component in the odor of human axillary sweat. It is produced by the bacterial breakdown of the amino acid methionine, which is found in high concentrations in sweat. OAES has been the subject of extensive scientific research due to its unique odor properties and potential applications in fields such as forensics, personal hygiene, and perfume industry.
作用機序
The exact mechanism of action of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide is not fully understood, but it is believed to interact with olfactory receptors in the nose, triggering a response in the brain that results in the perception of a distinct odor. 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to activate specific receptors, such as OR11H7, which are responsible for detecting sulfur-containing compounds.
生化学的および生理学的効果
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to have a range of biochemical and physiological effects in various studies. It has been found to have antimicrobial properties, which may play a role in regulating the growth of bacteria on the skin. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting a potential therapeutic application.
実験室実験の利点と制限
The advantages of using 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide in lab experiments include its high purity and specificity, which allows for accurate and reproducible results. However, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide is a relatively expensive compound and may not be readily available in large quantities for certain experiments. In addition, the strong odor of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide can make it difficult to work with in certain settings.
将来の方向性
There are numerous future directions for research on 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide. One area of interest is the potential use of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide as a biomarker for various diseases and conditions. Further studies are needed to determine the specificity and sensitivity of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide as a biomarker and to identify potential applications in clinical settings. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide may have applications in the development of new antimicrobial agents and cancer therapeutics, which require further investigation. Finally, the use of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide in forensic science may continue to be an area of interest, as researchers explore the potential for using odor signatures to identify individuals.
合成法
The synthesis of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide involves the reaction of 3-octen-1-amine with carbamoylmethyl chloride in the presence of a base, followed by the addition of elemental sulfur. This method has been optimized for high yield and purity and has been used in numerous studies to produce 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide for further analysis.
科学的研究の応用
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been studied extensively in the field of olfactory science, where it has been identified as a key contributor to the odor of human axillary sweat. It has also been used as a biomarker for various diseases and conditions, including diabetes and breast cancer. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been investigated for its potential use in forensic science, where it can be used to identify individuals based on their unique odor signature.
特性
CAS番号 |
119637-70-6 |
|---|---|
製品名 |
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide |
分子式 |
C24H42N4O4S2 |
分子量 |
514.7 g/mol |
IUPAC名 |
(E)-N-[2-[[2-[[2-[2-[[(E)-oct-3-enoyl]amino]ethylamino]-2-oxoethyl]disulfanyl]acetyl]amino]ethyl]oct-3-enamide |
InChI |
InChI=1S/C24H42N4O4S2/c1-3-5-7-9-11-13-21(29)25-15-17-27-23(31)19-33-34-20-24(32)28-18-16-26-22(30)14-12-10-8-6-4-2/h9-12H,3-8,13-20H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)/b11-9+,12-10+ |
InChIキー |
HDVQPKOUWPOSDP-UHFFFAOYSA-N |
異性体SMILES |
CCCC/C=C/CC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)C/C=C/CCCC |
SMILES |
CCCCC=CCC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)CC=CCCCC |
正規SMILES |
CCCCC=CCC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)CC=CCCCC |
同義語 |
2-(3-octenoylamino)ethyl(carbamoylmethyl)sulfide 2-OAECMS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



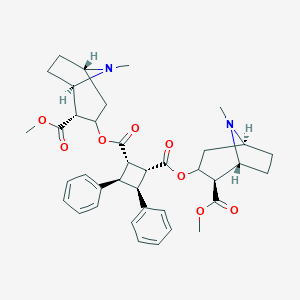
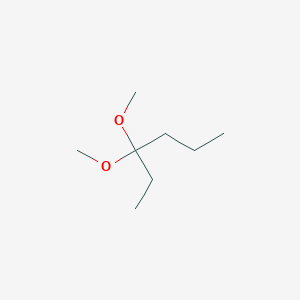
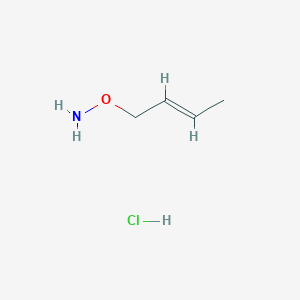

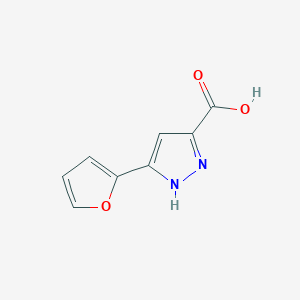
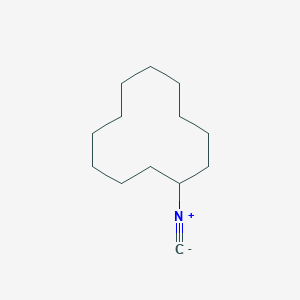
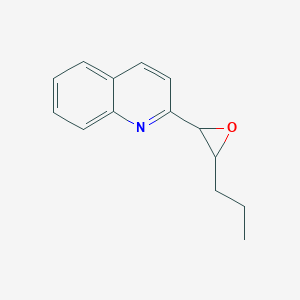
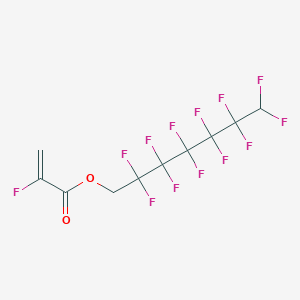
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)
